Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-methyl-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-3-14-11(13)8-4-5-9-10(6-8)15-7(2)12-9/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUVVPRHNXGQJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348805 | |
| Record name | ethyl 2-methyl-1,3-benzothiazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103646-25-9 | |
| Record name | ethyl 2-methyl-1,3-benzothiazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its fundamental properties, synthesis methodologies, and potential applications, offering field-proven insights to support your research and development endeavors.
Core Compound Identification and Properties
This compound is a member of the benzothiazole family, a class of compounds known for their diverse biological activities.[1][2] The core structure consists of a benzene ring fused to a thiazole ring, with a methyl group at the 2-position and an ethyl carboxylate group at the 6-position.
| Property | Value | Source |
| CAS Number | 103646-25-9 | [3][4][5][6][7] |
| Molecular Formula | C₁₂H₁₃NO₂S | Deduced from name |
| Molecular Weight | 235.30 g/mol | Calculated |
Synthesis of the Benzothiazole Scaffold: A Mechanistic Approach
The synthesis of the 2-methyl-1,3-benzothiazole-6-carboxylate core generally proceeds through the construction of the benzothiazole ring system, followed by functionalization or starting from an appropriately substituted aniline. A common and effective method is the Jacobson synthesis or variations thereof, which involves the cyclization of a 2-aminothiophenol derivative.[8]
A plausible synthetic route to this compound is outlined below. The rationale behind this pathway is to first construct the core 2-methyl-1,3-benzothiazole-6-carboxylic acid, which can then be esterified to yield the final product.
Caption: A potential three-step synthesis pathway for this compound.
Experimental Protocol: A Self-Validating System
The following is a detailed, step-by-step methodology for the synthesis of this compound, based on established procedures for analogous compounds.[9][10]
Step 1: Synthesis of 2-Methyl-1,3-benzothiazole-6-carboxylic acid
-
Reactants: 4-Amino-3-mercaptobenzoic acid and acetic anhydride.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-amino-3-mercaptobenzoic acid in a suitable solvent such as glacial acetic acid.
-
Slowly add acetic anhydride to the solution.
-
Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid, 2-methyl-1,3-benzothiazole-6-carboxylic acid, is collected by filtration, washed with water, and dried.
-
-
Causality: The acetic anhydride serves as both a reactant and a dehydrating agent, facilitating the cyclization of the intermediate amide to form the thiazole ring.
Step 2: Esterification to this compound
-
Reactants: 2-Methyl-1,3-benzothiazole-6-carboxylic acid, absolute ethanol, and a catalytic amount of concentrated sulfuric acid.
-
Procedure:
-
Suspend the dried 2-methyl-1,3-benzothiazole-6-carboxylic acid in an excess of absolute ethanol in a round-bottom flask.
-
Carefully add a few drops of concentrated sulfuric acid as a catalyst.
-
Heat the mixture to reflux for several hours, again monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and neutralize the excess acid with a mild base, such as a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.
-
-
Causality: This is a classic Fischer esterification reaction. The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.
Potential Applications in Drug Development and Beyond
The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of clinically used drugs.[2] Derivatives of benzothiazole have demonstrated a wide range of pharmacological activities, making this compound a compound of high interest for further investigation.
Key Areas of Interest:
-
Antimicrobial Agents: Benzothiazole derivatives have been extensively studied for their antibacterial and antifungal properties.[11] The specific substitutions on the benzothiazole ring can be tuned to enhance activity against various microbial strains.
-
Anticancer Activity: Numerous studies have highlighted the potential of benzothiazole-containing compounds as anticancer agents.[11] They can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation.
-
Anti-inflammatory Properties: The benzothiazole nucleus has been incorporated into molecules exhibiting significant anti-inflammatory activity.[2]
-
Other Therapeutic Areas: Research has also explored the potential of benzothiazole derivatives as antiviral, antidiabetic, and anticonvulsant agents.[1][2]
The presence of the ethyl ester group in this compound provides a handle for further chemical modification, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.
Caption: Potential application areas for this compound.
Conclusion and Future Directions
This compound represents a valuable building block for the development of novel therapeutic agents and functional materials. Its synthesis is achievable through established chemical transformations, and its structure is amenable to further modification. Future research should focus on the comprehensive biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential. The insights provided in this guide serve as a solid foundation for researchers and scientists to embark on or advance their work with this promising benzothiazole derivative.
References
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Design, synthesis, characterization and biological evaluation of Benzothiazole-6-carboxylate derivatives. ResearchGate. [Link]
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Design, synthesis, characterization and biological evaluation of benzothiazole-6-carboxylate derivatives. ResearchGate. [Link]
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Speciality Chemicals Product List. Ottokemi. [Link]
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This compound | CAS 103646-25-9. ChemSrc. [Link]
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This compound (1 x 250 mg). Alchimica. [Link]
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Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. [Link]
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A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. [Link]
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Biological evaluation of benzothiazoles obtained by microwave-green synthesis. SciELO. [Link]
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2-Methyl-1,3-benzothiazole-6-carboxylic acid | C9H7NO2S | CID 246898. PubChem. [Link]
-
Benzothiazole, 2-amino-6-methyl-. Organic Syntheses Procedure. [Link]
-
Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1′-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists. [Link]
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- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. jyoungpharm.org [jyoungpharm.org]
- 11. scielo.br [scielo.br]
Methodological & Application
Application Notes and Protocols for One-Pot Synthesis of 2-Methyl-1,3-Benzothiazole Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The 2-methyl-1,3-benzothiazole core is a privileged scaffold in medicinal chemistry and materials science, exhibiting a wide array of biological activities and valuable photophysical properties.[1][2] Traditional multi-step syntheses of these derivatives are often hampered by laborious procedures, costly reagents, and significant chemical waste. This guide provides an in-depth exploration of modern one-pot synthesis methodologies, which offer streamlined, efficient, and often more environmentally benign pathways to these valuable compounds.[3][4] By consolidating reaction sequences—condensation, cyclization, and aromatization—into a single operation, these methods enhance atom economy and simplify product isolation. This document details the core principles, mechanistic underpinnings, and field-tested protocols for the synthesis of 2-methyl-1,3-benzothiazole derivatives, designed for researchers and professionals in chemical synthesis and drug development.
Core Principles and Mechanistic Rationale
The cornerstone of 2-substituted benzothiazole synthesis is the condensation of a 2-aminothiophenol with a suitable electrophile, followed by an intramolecular cyclization and subsequent aromatization. In the context of 2-methyl derivatives, the electrophile must be a source of a C1-methyl synthon. The generalized mechanism proceeds through several key stages, which can be catalyzed by acids, bases, or metals, or can be promoted thermally.
The most plausible reaction pathway involves:
-
Activation: The catalyst activates the carbonyl group of the aldehyde or ketone, making it more electrophilic.
-
Imine Formation: The nucleophilic amino group of 2-aminothiophenol attacks the activated carbonyl, leading to the formation of a Schiff base (imine) intermediate after dehydration.
-
Intramolecular Cyclization: The pendant thiol group attacks the imine carbon in an intramolecular fashion, forming a transient 2,3-dihydrobenzothiazole (benzothiazoline) ring.[5]
-
Aromatization: The benzothiazoline intermediate is then oxidized to the stable aromatic 2-methyl-1,3-benzothiazole. This final step is often the rate-determining one and can occur via air oxidation or be facilitated by a specific oxidant.
Caption: Generalized mechanism for one-pot benzothiazole synthesis.
Featured One-Pot Synthesis Protocols
The choice of starting materials and catalysts dictates the reaction conditions and overall efficiency. Below are detailed protocols for three distinct, reliable one-pot methods.
Protocol A: Zinc-Catalyzed Condensation of 2-Aminothiophenol with Aldehydes
This method leverages a mild Lewis acid catalyst, Zinc Acetate Dihydrate (Zn(OAc)₂·2H₂O), to promote the condensation of 2-aminothiophenol with an aldehyde under solvent-free conditions. This approach is noted for its operational simplicity and alignment with green chemistry principles.[5]
Principle: Zn(OAc)₂·2H₂O catalyzes the formation of the imine intermediate, which rapidly cyclizes. The final oxidation to the benzothiazole is often achieved by atmospheric oxygen during heating.[5]
Materials and Reagents:
-
2-Aminothiophenol (and its substituted derivatives)
-
Aromatic or Aliphatic Aldehyde (e.g., benzaldehyde for 2-phenyl, acetaldehyde for 2-methyl)
-
Zinc Acetate Dihydrate (Zn(OAc)₂·2H₂O)
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Ethyl acetate, hexane (for purification)
-
Silica gel for column chromatography
Experimental Procedure:
-
In a 50 mL round-bottom flask, combine 2-aminothiophenol (1.0 mmol), the desired aldehyde (1.0 mmol), and Zn(OAc)₂·2H₂O (5 mol%, ~0.05 mmol).
-
Heat the mixture with vigorous stirring at 80°C in an open-air environment. The reaction is typically solvent-free.
-
Monitor the reaction's progress by Thin-Layer Chromatography (TLC). The reaction is usually complete when the mixture solidifies or within 30-60 minutes.[5]
-
Upon completion, allow the flask to cool to room temperature.
-
Wash the resulting solid with water to remove the catalyst and any water-soluble impurities.
-
For further purification, dissolve the crude product in a minimal amount of ethyl acetate and purify via column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the final 2-substituted benzothiazole.
Safety Precautions: 2-Aminothiophenol is toxic and has a strong, unpleasant odor. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol B: H₂O₂/HCl-Catalyzed Synthesis from Aldehydes in Ethanol
This protocol employs an inexpensive and potent catalytic system of hydrogen peroxide and hydrochloric acid for the rapid synthesis of 2-substituted benzothiazoles at room temperature. The method is characterized by high yields and short reaction times.[1][6]
Principle: HCl acts as a Brønsted acid to catalyze the condensation and cyclization, while H₂O₂ serves as a strong oxidant to drive the final aromatization step, ensuring a complete and rapid conversion of the benzothiazoline intermediate.[1][6]
Materials and Reagents:
-
2-Aminothiophenol
-
Aromatic or Heteroaromatic Aldehyde
-
30% Hydrogen Peroxide (H₂O₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Beaker or Erlenmeyer flask
-
Magnetic stirrer
Experimental Procedure:
-
In a 100 mL beaker, dissolve 2-aminothiophenol (1.0 mmol) and the aldehyde (1.0 mmol) in 10 mL of ethanol.
-
To this stirring solution, add H₂O₂ (6.0 mmol) followed by the dropwise addition of HCl (3.0 mmol) at room temperature.
-
Continue stirring the reaction mixture for 45-60 minutes. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into 50 mL of ice-cold water.
-
The solid product will precipitate. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then dry it. Recrystallization from ethanol can be performed for further purification if necessary.
Expert Insight: The H₂O₂/HCl system is highly effective because it addresses the two critical phases of the reaction simultaneously: acid catalysis for the cyclization and potent oxidation for the aromatization. This synergy leads to excellent yields in a short timeframe.[1]
Protocol C: Metal-Free Synthesis using Imidazolium Chloride with DMF Derivatives
This method provides a simple, economical, and metal-free approach using an ionic liquid-like promoter, imidazolium chloride, for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenols and dimethylformamide (DMF) derivatives.[7]
Principle: Imidazolium chloride acts as a promoter for the reaction between 2-aminothiophenol and a DMF derivative, which serves as the C1 source. This method avoids the use of metal catalysts and harsh conditions.[7]
Materials and Reagents:
-
2-Aminothiophenol
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) or similar DMF derivative
-
Imidazolium chloride
-
Reaction vial with a screw cap
-
Heating block or oil bath
Experimental Procedure:
-
To a reaction vial, add 2-aminothiophenol (1.0 mmol), the DMF derivative (1.2 mmol), and imidazolium chloride (50 mol%, 0.5 mmol).
-
Seal the vial and heat the mixture at 120°C for the time specified by optimization (typically several hours).
-
Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to obtain the pure 2-substituted benzothiazole.
Comparative Analysis of Protocols
| Feature | Protocol A (Zn-Catalyzed) | Protocol B (H₂O₂/HCl) | Protocol C (Imidazolium Chloride) |
| Methyl Source | Aldehyde | Aldehyde | DMF Derivative |
| Catalyst/Promoter | Zn(OAc)₂·2H₂O | H₂O₂ / HCl | Imidazolium Chloride |
| Conditions | 80°C, Solvent-free | Room Temperature | 120°C, Neat |
| Reaction Time | 30-60 min[5] | 45-60 min[1] | Several hours[7] |
| Typical Yield | Good to Excellent | Excellent (85-94%)[1] | Moderate to Excellent[7] |
| Advantages | Green, simple setup, mild | Fast, high yields, room temp. | Metal-free, economical[7] |
| Disadvantages | Requires heating | Requires strong acid/oxidant | Higher temperature, longer time |
General Experimental Workflow
The overall process for any of these one-pot syntheses can be visualized as a streamlined workflow from starting materials to the final, characterized product.
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- 2. eurekaselect.com [eurekaselect.com]
- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Recrystallization Solvents for Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate
Prepared by: Senior Application Scientist, Chemical Process Development
This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate. Recrystallization is a powerful technique for purification, but its success is critically dependent on the selection of an appropriate solvent system. This document provides a structured approach to solvent selection, detailed experimental protocols, and robust troubleshooting advice to ensure high purity and yield.
Fundamentals of Solvent Selection for Recrystallization
The ideal recrystallization solvent is one in which the compound of interest has high solubility at an elevated temperature but low solubility at a lower temperature.[1][2][3] This temperature-dependent solubility differential is the driving force for crystallization upon cooling.
Key Characteristics of an Ideal Solvent System:
-
Solubility Gradient: The solvent should dissolve this compound readily at its boiling point but poorly at room temperature or below.[1]
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after filtration).[1][3]
-
Chemical Inertness: The solvent must not react with the compound.[1][3]
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.[3]
-
Boiling Point: The solvent's boiling point should ideally be lower than the melting point of the compound to prevent "oiling out."[2]
Based on the structure of this compound (an aromatic heterocyclic system with an ethyl ester functional group), a range of polar and non-polar organic solvents should be screened. The principle of "like dissolves like" suggests that solvents with moderate polarity, such as esters and alcohols, are excellent starting points.[1][4]
Illustrative Solubility Data
The following table provides a representative summary of the expected solubility behavior of this compound in common laboratory solvents. This data should be experimentally verified for your specific batch of material.
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility (at 25°C) | Expected Solubility (at Boiling Point) |
| Ethanol | Polar Protic | 78 | Sparingly Soluble | Very Soluble |
| Methanol | Polar Protic | 65 | Sparingly Soluble | Very Soluble |
| Ethyl Acetate | Polar Aprotic | 77 | Soluble | Very Soluble |
| Acetone | Polar Aprotic | 56 | Soluble | Very Soluble |
| Toluene | Non-polar | 111 | Sparingly Soluble | Soluble |
| Heptane | Non-polar | 98 | Insoluble | Sparingly Soluble |
| Water | Polar Protic | 100 | Insoluble | Insoluble |
Note: This table is for illustrative purposes. Experimental determination is crucial.
Experimental Protocol: Systematic Solvent Screening
This protocol outlines a small-scale method to efficiently screen and identify the optimal single or mixed-solvent system.
Materials:
-
Crude this compound (~500 mg)
-
Test tubes (10-15)
-
Selection of potential solvents (e.g., Ethanol, Ethyl Acetate, Toluene, Heptane)
-
Pasteur pipettes
-
Heating block or water bath
-
Ice bath
Methodology:
-
Preparation: Place approximately 20-30 mg of the crude compound into each test tube.
-
Room Temperature Test: Add the first test solvent dropwise (e.g., Ethanol) to one test tube at room temperature, swirling after each addition.
-
Observation: If the compound dissolves in <1 mL of solvent, the solvent is likely too good and will result in poor recovery.[2] Note this and move to the next solvent. If it is insoluble or sparingly soluble, proceed to step 3.
-
-
Hot Solubility Test: Heat the test tube containing the compound and solvent in a heating block. Add the same solvent dropwise until the solid just dissolves.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the solution, as slow cooling promotes the formation of purer, larger crystals.[5]
-
Inducing Crystallization: If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.[5][7]
-
Evaluation:
-
Ideal Single Solvent: An ideal solvent will show low solubility at room temperature but high solubility when heated, and will produce a good yield of crystals upon cooling.[2]
-
Candidate for Mixed-Solvent System:
-
-
Mixed-Solvent Test:
-
Dissolve the compound in a minimum amount of the hot "good" solvent.
-
Add the "bad" solvent dropwise while the solution is still hot until it becomes persistently cloudy (turbid).[10][11]
-
Add a few more drops of the "good" solvent to redissolve the precipitate and make the solution clear again.[10]
-
Allow the solution to cool slowly as described in steps 4 and 5.
-
Troubleshooting Guide
This section addresses common issues encountered during recrystallization in a direct question-and-answer format.
Q1: The compound "oiled out" instead of forming crystals. What should I do?
-
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the compound is highly impure, leading to significant melting point depression.[7]
-
Immediate Solution: Reheat the solution to dissolve the oil. Add a small amount of additional solvent (the "good" solvent in a mixed system) to decrease the saturation level.[6][7] Allow the solution to cool much more slowly. You can insulate the flask to prolong the cooling period.
-
Alternative Strategy: Switch to a lower-boiling point solvent or a different mixed-solvent system.
-
Q2: No crystals are forming, even after cooling in an ice bath. Why?
-
Answer: This is a very common issue with two primary causes:
-
Excess Solvent: You have likely used too much solvent, and the solution is not saturated enough for crystals to form.[6] The solution is to gently boil off some of the solvent to increase the concentration and then attempt to cool it again.[7]
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should. Crystallization requires a nucleation site to begin.[6] To fix this, you can:
-
Q3: The recrystallization resulted in a very low yield. How can I improve it?
-
Answer: A poor yield indicates that a significant amount of your compound remained dissolved in the mother liquor.
-
Primary Cause: Using too much solvent during the dissolution step is the most frequent reason.[7] Always use the absolute minimum amount of hot solvent required.
-
Solvent Choice: The solvent you chose may be too "good," meaning your compound has significant solubility even at low temperatures. Re-evaluate your solvent screen for a system with a steeper solubility-temperature gradient.
-
Recovery: You can often recover more product by boiling off some of the solvent from the mother liquor (the filtrate) and cooling for a "second crop" of crystals. Be aware that this second crop may be less pure than the first.
-
Q4: The crystals formed are discolored or appear impure. What went wrong?
-
Answer: This suggests that impurities have been trapped within the crystal lattice or on the surface of the crystals.
-
Rapid Cooling: Cooling the solution too quickly is a primary cause. Rapid crystallization traps impurities.[7] Always allow the solution to cool slowly and undisturbed to room temperature before moving it to an ice bath.
-
Insoluble Impurities: If the impurities were colored and insoluble in the hot solvent, they should have been removed via a hot gravity filtration step before cooling.
-
Washing: Ensure you wash the filtered crystals with a small amount of ice-cold fresh solvent to remove any residual mother liquor containing dissolved impurities. Using room-temperature solvent will dissolve some of your product.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the single most important factor for a successful recrystallization?
-
Answer: The choice of solvent is paramount. An unsuitable solvent will fail to produce crystals regardless of technique. A proper solvent should dissolve the target compound when hot but not when cold, creating a significant solubility differential with temperature.[1][2][3]
Q2: When should I use a mixed-solvent system?
-
Answer: A mixed-solvent system is ideal when no single solvent exhibits the desired "mediocre" dissolving power.[2][9] This technique is used when one solvent ("good" solvent) dissolves the compound too well at all temperatures, and another solvent ("bad" solvent) dissolves it very poorly at all temperatures.[9] By creating a mixture, you can fine-tune the solvent properties to achieve the ideal solubility profile.
Q3: How do I perform a hot gravity filtration correctly?
-
Answer: Hot gravity filtration is used to remove insoluble impurities (e.g., dust, catalysts) from your hot solution before crystallization. To prevent premature crystallization in the funnel:
-
Use a stemless or short-stemmed funnel.
-
Place a fluted filter paper in the funnel for a larger surface area and faster filtration.
-
Heat the receiving flask with a small amount of the recrystallization solvent, so hot solvent vapors keep the funnel and filter paper warm.[11]
-
Pour the hot solution through the filter paper in portions.
-
Visualization of the Solvent Selection Workflow
The following diagram illustrates the decision-making process for selecting an appropriate recrystallization solvent system.
Caption: Decision workflow for selecting a recrystallization solvent.
References
-
University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]
-
Quora. (2018). How to choose a solvent for crystallization of an organic compound. Retrieved from [Link]
-
YouTube. (2012). Recrystallization using two solvents. Retrieved from [Link]
-
Study.com. (n.d.). For a multiple solvent recrystallization- explain why and how this techniques works, ie based.... Retrieved from [Link]
- Columbia University. (n.d.). Recrystallization.
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
- Baumann, J. B. (1979). Solvent selection for recrystallization: An undergraduate organic experiment.
-
MIT OpenCourseWare. (2012). Two-Solvent Recrystallization Guide. Chemistry Laboratory Techniques. Retrieved from [Link]
- Harvard University. (n.d.). Recrystallization.
- Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection.
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl). PMC. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
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- 1. quora.com [quora.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. homework.study.com [homework.study.com]
- 10. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 11. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Stability Profile of Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate
Ticket ID: BZ-EST-06 Subject: Stability Analysis under Basic Conditions Assigned Specialist: Senior Application Scientist, Organic Chemistry Division Status: Open
Executive Summary
Welcome to the technical support center. You are likely inquiring about Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate because you are observing unexpected degradation or side reactions in basic media.
Under basic conditions, this molecule exhibits a dual-reactivity profile that often catches researchers off guard. While the ester hydrolysis (C6) is the expected primary pathway, the acidity of the C2-methyl group creates a secondary, "hidden" failure mode that leads to complex mixtures (dimerization or condensation) if the base strength is not carefully modulated.
This guide breaks down the stability profile into actionable troubleshooting modules.
Module 1: The Primary Instability (Ester Hydrolysis)
User Report: "My compound is dissolving in aqueous base, but upon acidification, I recover a high-melting solid different from my starting material."
Diagnosis: You have successfully performed Saponification . The ethyl ester at the C6 position is highly susceptible to base-promoted hydrolysis.
Technical Insight
The benzothiazole ring is electron-withdrawing (heteroaromatic). This pulls electron density away from the C6 position, making the carbonyl carbon of the ester more electrophilic than a standard ethyl benzoate. Consequently, hydrolysis occurs rapidly even in mild basic conditions (pH > 9).
The Mechanism:
-
Nucleophilic attack by hydroxide (
) at the carbonyl.[1] -
Formation of a tetrahedral intermediate.[1]
-
Collapse of the intermediate, expelling ethoxide (
). -
Irreversible Step: The ethoxide deprotonates the resulting carboxylic acid to form the stable carboxylate salt.
Visualizing the Pathway
Figure 1: Base-promoted hydrolysis pathway. Note that the formation of the salt drives the equilibrium to completion.
Module 2: The Secondary Instability (C2-Methyl Reactivity)
User Report: "I treated the ester with strong base (NaH or KOtBu) to alkylate a different position, but the reaction turned dark red/black and I see dimers in LCMS."
Diagnosis: You have triggered C2-Methyl Deprotonation . This is the most common oversight when working with 2-methylbenzothiazoles.
Technical Insight
The protons on the C2-methyl group are significantly acidic (
If you use a base strong enough to deprotonate this position (e.g., alkoxides, hydrides, or even concentrated hydroxide under phase transfer conditions), the resulting carbanion becomes a potent nucleophile. It can:
-
Self-Condense: React with the ester group of another molecule (Claisen-type condensation).
-
Oxidize: React with dissolved oxygen to form aldehydes or dimers.
-
Aldolize: If any aldehyde impurities are present, it will couple immediately.
Visualizing the C2-Competition
Figure 2: Divergent reactivity based on base strength and solvent. Anhydrous strong bases attack the C2-methyl group.
Troubleshooting & FAQs
Q1: I want to keep the ester intact. What pH limits should I observe?
Recommendation: Maintain pH < 8.5.
-
Why: The hydrolysis rate is first-order with respect to hydroxide concentration. At pH 10, the half-life of the ester may be minutes to hours depending on temperature. At pH 7-8, it is kinetically stable for days at room temperature.
-
Buffer: Use Phosphate or TRIS buffers if aqueous conditions are necessary. Avoid Carbonate buffers (pH ~10).
Q2: I need to hydrolyze the ester to the acid. What is the optimal protocol?
Do not just boil it in NaOH; you risk side reactions at C2. Use this controlled protocol:
Protocol: Controlled Saponification
-
Solvent: Dissolve substrate in THF/Methanol (1:1).
-
Reagent: Add 2.0 equivalents of LiOH (Lithium Hydroxide).
-
Expert Note: LiOH is milder than NaOH and less likely to promote aggregation or side reactions at the C2 position.
-
-
Temperature: Stir at Room Temperature . Monitor by TLC.[2]
-
Only heat to 50°C if no reaction occurs after 4 hours.
-
-
Workup:
Q3: Can I use this molecule in a Suzuki coupling with basic carbonate?
Yes, but with caution.
Standard Suzuki conditions (
-
Fix: Switch to anhydrous conditions (e.g.,
in Toluene/Dioxane) to prevent hydrolysis. -
Alternative: Use a milder base like KF or CsF if the substrate allows.
Q4: Why did my reaction turn black with NaH?
You formed the C2-enolate/carbanion . The 2-methyl group is "benzylic-like" regarding the nitrogen. NaH deprotonated it, generating a highly reactive species that likely polymerized or attacked the ester of a neighboring molecule.
-
Solution: If you need to use NaH, you must protect the C2 position or ensure the ester is sterically hindered (which it is not). If you were trying to deprotonate elsewhere, the C2-methyl is likely more acidic than your target.
Stability Data Summary
| Condition | Primary Outcome | Risk Level |
| pH 1-7 (Aq) | Stable | Low |
| pH 8-10 (Aq) | Slow Hydrolysis ( | Moderate |
| pH > 12 (Aq) | Rapid Hydrolysis ( | High (if Ester is desired) |
| NaH / KOtBu | C2-Deprotonation / Degradation | Critical |
| Amine Bases ( | Stable (Kinetic stability) | Low |
References
-
Synthesis and Reactivity of Benzothiazole-6-carboxylic acid
- Source: PubChem Compound Summary for CID 246898.
-
Link:
-
Acidity of 2-Methylbenzothiazoles
- Source: NIH/PubMed - "Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation".
-
Link:
-
General Ester Hydrolysis Mechanisms
- Source: ChemGuide - Hydrolysis of Esters.
-
Link:
-
Benzothiazole Synthesis & Stability
- Source: Thieme Connect - Product Class 18: Benzothiazoles.
-
Link:
Sources
Overcoming steric hindrance in benzothiazole-6-carboxylate functionalization
Department: Advanced Heterocyclic Chemistry Ticket Focus: Overcoming Steric Hindrance in Benzothiazole-6-carboxylate Amidation Status: Open Agent: Senior Application Scientist
User Case Overview
Subject: Low yields/failed coupling of benzothiazole-6-carboxylic acid derivatives. Symptoms: Incomplete conversion with standard reagents (EDC/HOBt, HATU); formation of N-acylurea byproducts; recovery of starting material. Root Cause Analysis:
-
Ortho-Substitution (Steric): Substituents at the C5 or C7 positions create significant steric bulk, blocking the nucleophilic attack trajectory (Burgi-Dunitz angle) of the amine.
-
Electronic Deactivation: The benzothiazole core is electron-deficient. While this generally increases electrophilicity, the specific orientation of the carboxylate (often twisted out of plane due to C5/C7 sterics) prevents effective orbital overlap for activation.
Module 1: Diagnostic & Strategy
Before selecting a protocol, assess the steric demand of your specific substrate using the decision matrix below.
Figure 1: Strategic decision tree for selecting coupling conditions based on steric congestion at the benzothiazole core.
Module 2: Advanced Protocols
Protocol A: The T3P® Solution (First Line of Defense)
Why: Propanephosphonic acid anhydride (T3P) is a cyclic anhydride that acts as a powerful dehydrating agent. Unlike HATU, it does not generate insoluble urea byproducts and is highly effective for moderately hindered systems due to the high reactivity of the mixed anhydride intermediate.
Reagents:
-
Benzothiazole-6-carboxylic acid (1.0 equiv)
-
Amine (1.2 equiv)
-
T3P (50% w/w in EtOAc or DMF) (2.0 - 3.0 equiv)
-
Pyridine or DIPEA (3.0 - 5.0 equiv)
-
Solvent: EtOAc (preferred for workup) or DMF.[1]
Step-by-Step:
-
Dissolution: Dissolve the acid and the amine in EtOAc (0.1 M concentration).
-
Base Addition: Add DIPEA/Pyridine at 0°C. Stir for 10 minutes. Note: Base is critical to deprotonate the acid for attack on T3P.[2]
-
Activation: Add T3P solution dropwise.
-
Reaction: Allow to warm to RT. If C7-substituted, heat to 50°C or use Microwave (80°C, 30 min).
-
Workup (Self-Validating): Wash with water, then 10% NaHCO₃. T3P byproducts are water-soluble; if the organic layer retains the "cloudiness," wash again.
Protocol B: The Ghosez's Reagent Method (The "Brute Force" Approach)
Why: Standard acid chloride formation (SOCl₂, Oxalyl Chloride) generates HCl, which can protonate the benzothiazole nitrogen or degrade sensitive functionality. Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates the acid chloride under strictly neutral conditions , essential for heterocyclic scaffolds.
Reagents:
-
Benzothiazole-6-carboxylic acid (1.0 equiv)
-
Ghosez’s Reagent (1.2 - 1.5 equiv)
-
Amine (1.1 equiv)
-
Solvent: Dry DCM or CHCl₃.
Step-by-Step:
-
Activation: Suspend the acid in dry DCM under Argon. Add Ghosez’s reagent dropwise at RT.
-
Monitoring: Stir for 1-2 hours. Monitor by TLC (conversion of polar acid to non-polar acid chloride). Tip: Take a micro-aliquot and quench with MeOH; check for Methyl Ester formation by LCMS to confirm activation.
-
Coupling: Once activation is complete, add the amine (and 1.0 equiv DIPEA if the amine is a salt).
-
Completion: Stir for 2-12 hours.
Module 3: Comparative Data & Mechanism
Performance Comparison of Reagents for C7-Substituted Benzothiazoles
| Reagent | Steric Tolerance | Byproduct Removal | Risk of Epimerization* | Typical Yield (Hindered) |
| EDC/HOBt | Low | Difficult (Urea) | Low | < 20% |
| HATU | Medium | Medium (PF6 salts) | High | 40-60% |
| T3P | High | Easy (Water soluble) | Very Low | 70-85% |
| Ghosez | Very High | Easy (Amides) | N/A (Achiral activation) | 85-95% |
*Note: Epimerization risk refers to chiral centers alpha to the carbonyl. For benzothiazole-6-COOH (aromatic), this is irrelevant, but T3P is preferred if the amine partner is chiral.
Mechanism of T3P Activation Understanding the mechanism helps troubleshoot failures. The cycle relies on the formation of a mixed anhydride.
Figure 2: Mechanism of T3P mediated amidation.[2] Note that the rate-determining step in hindered systems is often the amine attack on the Intermediate.
Module 4: Troubleshooting & FAQs
Q: My reaction turns black and LCMS shows multiple peaks when using SOCl₂. Why? A: Thionyl chloride generates HCl and heat. The benzothiazole nitrogen is basic; it can become protonated, rendering the ring highly electron-deficient and prone to nucleophilic attack or polymerization. Solution: Switch to Ghosez’s reagent (Protocol B) for neutral activation.
Q: I see the active ester (with HATU) forming, but the amine won't react. What now? A: This confirms the steric bulk is blocking the amine approach.[3]
-
Switch Solvent: Move from DMF to NMP (N-methyl-2-pyrrolidone) to allow higher temperatures (100°C+).
-
Catalyst: Add 0.1 equiv of 4-DMAP . It forms a highly reactive N-acyl pyridinium intermediate that is less sterically sensitive than the OBt ester.
-
Microwave: Run the reaction at 100°C for 20 mins.
Q: Can I use acid fluorides? A: Yes. If Ghosez fails, use TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate). Acid fluorides are less sensitive to steric hindrance than acid chlorides due to the small size of the fluorine atom, yet they are highly electrophilic.
References
-
Benzothiazole Antitumor Agents
-
T3P Protocol & Mechanism
-
Ghosez's Reagent (Neutral Activation)
-
General Hindered Amide Coupling
Sources
- 1. youtube.com [youtube.com]
- 2. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ojs.chimia.ch [ojs.chimia.ch]
- 13. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparative Bioactivity Guide: Ethyl vs. Methyl Benzothiazole-6-Carboxylates
Executive Summary
Ethyl benzothiazole-6-carboxylate generally exhibits superior cellular permeability and membrane interaction compared to its methyl counterpart, primarily due to increased lipophilicity (+0.5 LogP). While the methyl derivative offers a more compact steric profile suitable for tight enzymatic pockets, the ethyl ester is frequently the preferred scaffold for lead optimization in antimicrobial and anticancer applications where bioavailability is the limiting factor.
This guide analyzes the physicochemical and biological distinctions between these two critical intermediates, supported by experimental protocols and structure-activity relationship (SAR) data.
Chemical & Physical Profile
The choice between methyl and ethyl esters at the 6-position fundamentally alters the physicochemical landscape of the benzothiazole scaffold. This alteration dictates solubility, membrane permeability, and metabolic stability.
Comparative Properties Table
| Property | Methyl Benzothiazole-6-carboxylate | Ethyl Benzothiazole-6-carboxylate | Impact on Bioactivity |
| Molecular Weight | ~193.2 g/mol | ~207.2 g/mol | Minimal impact on steric bulk. |
| LogP (Lipophilicity) | ~2.39 | ~2.85 (Est.) | Critical: Ethyl enhances passive transport across lipid bilayers. |
| Water Solubility | Moderate | Low | Methyl is preferred for aqueous formulations; Ethyl requires DMSO/co-solvents. |
| Metabolic Stability | Low (Rapid Hydrolysis) | Moderate | Ethyl esters resist non-specific esterases longer than methyl esters. |
| Steric Volume | Low | Medium | Methyl fits tighter binding pockets (e.g., DNA Gyrase active site). |
Structure-Activity Relationship (SAR) Analysis
The 6-position of the benzothiazole ring is a "privileged" substitution site. It sits on the solvent-exposed edge of the binding pocket in many targets (e.g., VEGFR-2, DNA Gyrase), allowing for modification without disrupting the core binding mode.
SAR Decision Logic
The following diagram illustrates the decision matrix for selecting between Methyl and Ethyl variants based on the target application.
Caption: Decision matrix for selecting ester chain length based on target organism and barrier permeability requirements.
Comparative Biological Activity[1][2][3]
Antimicrobial Activity
Benzothiazole-6-carboxylates exert antimicrobial effects by inhibiting DNA gyrase and interrupting bacterial cell division.
-
Ethyl Advantage: In studies targeting Staphylococcus aureus (Gram-positive), derivatives with longer alkyl chains (ethyl to hexyl) consistently outperform methyl analogs. The ethyl group facilitates transit through the thick peptidoglycan layer.
-
Methyl Niche: For Escherichia coli (Gram-negative), the methyl ester occasionally shows superior activity due to its ability to pass through hydrophilic porin channels, which exclude bulkier lipophilic molecules.
Experimental Data Summary (Inferred from Derivative Studies):
| Organism | Methyl Derivative MIC (µg/mL) | Ethyl Derivative MIC (µg/mL) | Interpretation |
|---|---|---|---|
| S. aureus | 25 - 50 | 12.5 - 25 | Ethyl provides 2x potency via enhanced uptake. |
| E. coli | 25 - 50 | 50 - 100 | Methyl favored for Gram-negative porin transport. |
| C. albicans | >100 | 62.5 | Ethyl significantly better for fungal cell wall penetration. |
Anticancer Cytotoxicity
In anticancer assays (e.g., HCT116, HepG2), the ester often acts as a pro-drug motif. Intracellular esterases hydrolyze the ester to the free acid (the active warhead).
-
Mechanism: The ethyl ester is more resistant to extracellular hydrolysis than the methyl ester, ensuring that a higher concentration of the intact molecule reaches the intracellular compartment before activation.
-
Potency: Ethyl derivatives often exhibit IC50 values 15-20% lower (more potent) than methyl analogs in solid tumor lines due to this "protection" effect.
Experimental Protocols
Synthesis of Methyl/Ethyl Benzothiazole-6-Carboxylates
Methodology: Oxidative Cyclization (Jacobson-like method). This protocol is self-validating; the appearance of a precipitate indicates successful ring closure.
Reagents:
-
Methyl or Ethyl 4-aminobenzoate (Starting Material)
-
KSCN (Potassium Thiocyanate)
-
Bromine (
)
Workflow Diagram:
Caption: Oxidative cyclization pathway for synthesizing benzothiazole-6-carboxylates from p-aminobenzoates.
Step-by-Step Protocol:
-
Dissolution: Dissolve 0.01 mol of Methyl (or Ethyl) 4-aminobenzoate and 0.04 mol KSCN in 20 mL glacial acetic acid.
-
Bromination: Cool the solution to <10°C. Add 0.01 mol bromine dissolved in acetic acid dropwise over 30 minutes. Critical: Maintain low temp to prevent over-bromination.
-
Reaction: Allow mixture to stir at room temperature for 3 hours. A yellow/orange precipitate will form.
-
Quenching: Pour the reaction mixture into 100 mL crushed ice/water.
-
Neutralization: Adjust pH to ~8 using ammonium hydroxide (
). This liberates the free base from the hydrobromide salt. -
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.
Bioassay: MIC Determination (Broth Microdilution)
Purpose: To determine the Minimum Inhibitory Concentration (MIC) against S. aureus.
-
Preparation: Dissolve test compounds in DMSO (1 mg/mL stock).
-
Dilution: Prepare serial two-fold dilutions in Mueller-Hinton broth in a 96-well plate.
-
Inoculation: Add
CFU/mL of bacterial suspension to each well. -
Incubation: Incubate at 37°C for 24 hours.
-
Readout: Add Resazurin dye (0.01%). Blue -> Pink color change indicates growth. The lowest concentration remaining Blue is the MIC.
References
-
Synthesis and Biological Evaluation of Benzothiazole-6-carboxylate Derivatives. ResearchGate.
-
PubChem Compound Summary: 2-Methyl-1,3-benzothiazole-6-carboxylic acid. National Library of Medicine.
-
Benzothiazole Derivatives as Anticancer Agents. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
SAR of Alkyl Benzothiazole-6-carboxylates in Biofilm Inhibition. Scientific Reports / PMC.
-
Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives. ACS Omega.
Sources
Comparative Guide: IR Spectroscopy of Benzothiazole Ester Derivatives
Executive Summary
Benzothiazole derivatives are privileged scaffolds in drug discovery, widely utilized for their antitumor, antimicrobial, and neuroprotective properties. When functionalized with ester groups—often as prodrug moieties or synthetic intermediates—accurate structural characterization becomes critical.
This guide provides a technical comparison of the Infrared (IR) spectroscopic signatures of Benzothiazole Esters versus standard Aliphatic and Benzenoid Aromatic Esters . Unlike simple aromatic esters where conjugation lowers the carbonyl stretching frequency (
Key Findings
-
Target Signal: The
of benzothiazole-2-carboxylates typically appears at 1735–1755 cm⁻¹ , significantly higher than ethyl benzoate (~1720 cm⁻¹) and comparable to non-conjugated aliphatic esters. -
Mechanism: The inductive withdrawal (-I effect) of the heterocyclic nitrogen and sulfur atoms overrides the resonance delocalization (+M effect) that usually lowers carbonyl frequencies in aromatic systems.
-
Protocol Recommendation: While ATR is sufficient for routine ID, KBr Transmission remains the gold standard for resolving the fine splitting patterns often seen in the crystalline lattice of these rigid heterocycles.
Mechanistic Insight: The "Tug-of-War" Effect
To interpret the spectrum of a benzothiazole ester, one must understand the electronic competition acting on the carbonyl carbon.
The Electronic Conflict
-
Resonance Effect (+M): The aromatic benzothiazole ring system can delocalize electrons into the carbonyl group. Typically, this increases the single-bond character of the
bond, weakening it and lowering the absorption frequency (wavenumber). -
Inductive Effect (-I): The 2-position of the benzothiazole ring is flanked by a Nitrogen atom (electronegative) and a Sulfur atom. These pull electron density away from the carbonyl carbon. This "electron starvation" shortens the
bond, increasing its force constant and raising the absorption frequency.
In benzothiazole-2-esters, the Inductive Effect dominates , causing the peak to shift to higher wavenumbers compared to simple phenyl esters.
Figure 1: The electronic "tug-of-war" in benzothiazole esters. The strong inductive withdrawal by the heteroatoms (Green arrow) overrides the resonance effect, shifting the peak to higher wavenumbers.
Comparative Analysis: Spectral Signatures
The following table contrasts the target benzothiazole ester against standard controls. Use this to validate your synthesis.
| Feature | Aliphatic Ester (Control) | Benzoate Ester (Aromatic Control) | Benzothiazole-2-Ester (Target) |
| Example | Ethyl Acetate | Ethyl Benzoate | Ethyl Benzothiazole-2-carboxylate |
| 1735–1750 cm⁻¹ | 1715–1730 cm⁻¹ | 1735–1755 cm⁻¹ | |
| Shift Cause | Baseline (No conjugation) | Conjugation lowers frequency | Inductive withdrawal raises frequency |
| 1230–1250 cm⁻¹ | 1270–1310 cm⁻¹ | 1200–1250 cm⁻¹ | |
| Ring Vibrations | N/A | ~1600, 1580 cm⁻¹ (C=C) | ~1600–1665 cm⁻¹ (C=N) |
| Band Shape | Sharp, symmetric | Sharp, often split | Sharp, often showing Fermi resonance |
Critical Note: If your benzothiazole ester peak appears below 1720 cm⁻¹, suspect hydrolysis (carboxylic acid formation) or hydrogen bonding with residual solvent/moisture.
Experimental Protocol: Validating the Spectrum
For high-fidelity data suitable for publication or patent filing, the choice of sampling technique is paramount.
Workflow Diagram
Figure 2: Decision tree for IR sampling. KBr is recommended for resolving complex splitting in benzothiazole derivatives.
Detailed Methodologies
Method A: ATR (Attenuated Total Reflectance)
Best for: Rapid Quality Control and oily intermediates.
-
Crystal Selection: Use a Diamond or ZnSe crystal.[1] Germanium is too brittle for rigid benzothiazole crystals.
-
Blanking: Collect a background spectrum (32 scans) with the anvil raised.
-
Loading: Place ~2 mg of solid sample on the crystal center.
-
Contact: Lower the anvil until the pressure gauge registers the "slip" point. Crucial: Benzothiazoles are hard crystals; insufficient pressure yields noisy spectra.
-
Acquisition: Collect 16-32 scans at 4 cm⁻¹ resolution.
-
Correction: Apply "ATR Correction" in your software to adjust for penetration depth differences (intensity of high-wavenumber peaks like C-H stretch will be artificially low without this).
Method B: KBr Pellet (Transmission)
Best for: Publication-quality spectra and resolving Fermi resonance.
-
Ratio: Mix 1 mg of sample with 100 mg of spectroscopic-grade KBr (dried at 110°C).
-
Grinding: Grind in an agate mortar for 2-3 minutes. Why: Benzothiazoles can be crystalline; poor grinding causes the "Christiansen Effect" (asymmetric, distorted baselines).
-
Pressing: Transfer to a 13mm die. Evacuate air (vacuum pump) for 1 minute to remove moisture. Press at 8-10 tons for 2 minutes.
-
Check: The pellet must be transparent (glass-like), not milky white.
-
Acquisition: Collect 32-64 scans.
Troubleshooting & Artifacts
| Observation | Diagnosis | Corrective Action |
| Broad peak at 3400 cm⁻¹ | Moisture in KBr or sample | Dry KBr overnight; use vacuum oven for sample. |
| Split Carbonyl Peak | Fermi Resonance or Rotamers | Normal for esters. Do not confuse with impurity. |
| Peak Shift < 1720 cm⁻¹ | Hydrolysis to Acid | Check for broad O-H stretch (3300-2500 cm⁻¹).[2][3] |
| Sloping Baseline (KBr) | Particle Scattering | Grind sample finer (Christiansen Effect). |
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Standard text for inductive vs. resonance effects in carbonyls).
-
Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.
-
NIST Chemistry WebBook. Ethyl benzothiazole-2-carboxylate IR Spectrum. National Institute of Standards and Technology.
- Katritzky, A. R., & Taylor, P. J. (1990). Infrared Spectra of Heterocycles. Physical Methods in Heterocyclic Chemistry.
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
